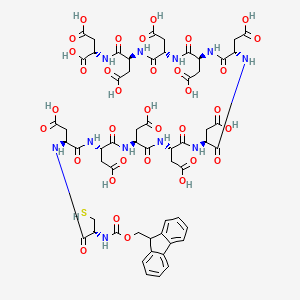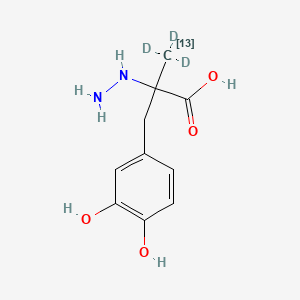
Misonidazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Misonidazole-d3 is a deuterated form of misonidazole, a nitroimidazole compound known for its radiosensitizing properties. It is used in radiation therapy to make hypoxic tumor cells more sensitive to the effects of ionizing radiation. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Misonidazole-d3 typically involves the introduction of deuterium atoms into the misonidazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of misonidazole can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to maximize deuterium incorporation.
Purification: Using techniques such as chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Misonidazole-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Substitution: The imidazole ring can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium dithionite.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Reduction: Amino derivatives of misonidazole.
Oxidation: Oxidized products such as nitroso or hydroxylamine derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Misonidazole-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Employed in the investigation of cellular responses to hypoxia and the role of radiosensitizers in cancer therapy.
Medicine: Utilized in clinical research to improve the efficacy of radiation therapy in treating hypoxic tumors.
Industry: Applied in the development of new radiosensitizing agents and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
Misonidazole-d3 exerts its effects by sensitizing hypoxic tumor cells to ionizing radiation. The mechanism involves:
Formation of Free Radicals: The compound induces the formation of free radicals, which cause DNA damage in hypoxic cells.
Depletion of Radioprotective Thiols: this compound depletes intracellular glutathione, making cells more susceptible to radiation-induced damage.
Inhibition of DNA Repair: The compound interferes with the repair of radiation-induced DNA strand breaks, leading to increased cell death.
Comparación Con Compuestos Similares
Misonidazole-d3 is compared with other nitroimidazole compounds such as:
Metronidazole: Another nitroimidazole used as an antibiotic and radiosensitizer. This compound has a higher electron affinity and is more effective in sensitizing hypoxic cells.
Etanidazole: Similar to misonidazole but with different pharmacokinetic properties. This compound is more potent in radiosensitization.
Nimorazole: Used in the treatment of head and neck cancers. This compound has a broader range of applications in scientific research.
Propiedades
Fórmula molecular |
C7H11N3O4 |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |
Clave InChI |
OBBCSXFCDPPXOL-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCC(CN1C=CN=C1[N+](=O)[O-])O |
SMILES canónico |
COCC(CN1C=CN=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
